Ricolinostat is a synthetic, orally bioavailable, small molecule that selectively inhibits HDAC6. [] It is classified as a histone deacetylase inhibitor (HDACi) but distinguishes itself from pan-HDAC inhibitors by its preferential targeting of HDAC6. [, ] This selectivity is crucial in minimizing toxicity associated with broad HDAC inhibition. [, , ] Ricolinostat plays a significant role in scientific research, particularly in oncology, immunology, and neurodegenerative diseases, by modulating protein acetylation and impacting cellular processes like protein degradation, cell cycle progression, and apoptosis. [, , , , , , ]
Molecular Structure Analysis
Structural details of Ricolinostat can be gleaned from research on similar HDAC6 inhibitors, like HPB and ACY-1083. [] X-ray crystal structures of these inhibitors complexed with HDAC6 reveal that bulky phenylhydroxamate groups, likely present in Ricolinostat as well, adopt an unusual monodentate coordination mode with the active site zinc ion. [] This coordination mode, along with interactions of bulky substituents within the active site, contributes to the selective inhibition of HDAC6. []
Chemical Reactions Analysis
Ricolinostat's primary chemical reaction involves binding to the active site zinc ion of HDAC6. [] This interaction is facilitated by the hydroxamate group of Ricolinostat, which acts as a zinc-chelating moiety. [] The binding prevents HDAC6 from catalyzing the deacetylation of its substrates, leading to an increase in the acetylation levels of these proteins. [, , ]
Mechanism of Action
Ricolinostat primarily acts by selectively inhibiting HDAC6. [] HDAC6 is a cytoplasmic deacetylase that regulates the acetylation status of non-histone proteins, including α-tubulin. [] By inhibiting HDAC6, Ricolinostat increases α-tubulin acetylation, disrupting microtubule dynamics and impacting cell cycle progression and apoptosis. [, , , ] This mechanism also disrupts the aggresome pathway, a cellular process that handles misfolded proteins. [, , , ] This disruption can sensitize cancer cells to proteasome inhibitors. [, , ]
Applications
Oncology: Ricolinostat has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, lymphoma, breast cancer, cervical cancer, and uveal melanoma. [, , , , , , , , ] Its efficacy is attributed to its ability to induce cell cycle arrest, apoptosis, and disrupt the aggresome pathway, making it synergistic with proteasome inhibitors. [, , , , ] Clinical trials have investigated its safety and efficacy in combination with established anti-cancer agents like bortezomib, lenalidomide, pomalidomide, and nab-paclitaxel. [, , , , , , , ]
Immunology: Research suggests that Ricolinostat can modulate the immune response by impacting the expression of immune checkpoint molecules like PD-L1 and PD-1. [, ] This immunomodulatory activity has potential implications for enhancing cancer immunotherapy strategies. [, ]
Neurodegenerative Diseases: Preclinical studies indicate that HDAC6 inhibition with Ricolinostat might offer therapeutic benefits in neurodegenerative diseases. [, ] It has shown protective effects against neurodegeneration and the potential to mitigate taxane-induced peripheral neuropathy. []
Future Directions
Biomarker Development: Further research is needed to identify reliable biomarkers to predict response and resistance to Ricolinostat, such as the HDAC6 score based on gene expression profiling. [, , ]
Combination Therapies: Exploring rational combinations of Ricolinostat with other targeted therapies like BET inhibitors or agents that exploit the UPR could lead to more effective treatment strategies. [, ]
Expanding Applications: Investigating its potential in other disease areas, such as inflammatory diseases and autoimmune disorders, where HDAC6 plays a role, could reveal additional therapeutic applications. []
Related Compounds
All-trans retinoic acid (ATRA)
Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring metabolite of vitamin A with diverse biological activities, including cell growth and differentiation. In the context of multiple myeloma, ATRA demonstrated a weaker effect on CD38 upregulation compared to ricolinostat and panobinostat. [] Unlike the other two compounds, ATRA did not exhibit any direct cytotoxic effect against the myeloma cell line MM1.S. []
Relevance: While ATRA also impacts CD38 expression on myeloma cells, its weaker effect and lack of direct cytotoxicity differentiate it from ricolinostat. This further supports the notion that CD38 upregulation might be a class effect of HDAC inhibitors, with ricolinostat showing a stronger effect compared to ATRA. []
Bendamustine
Compound Description: Bendamustine is an alkylating agent used in chemotherapy for various lymphoma types. Preclinical studies demonstrated synergistic anti-proliferative and pro-apoptotic effects when bendamustine was combined with ricolinostat in lymphoma cells. [] This combination exhibited a favorable toxicity profile, demonstrating minimal cytotoxic effects on peripheral blood mononuclear cells from healthy donors compared to those from lymphoma patients. []
Relevance: Bendamustine's synergistic interaction with ricolinostat highlights the potential of combining epigenetic therapies like ricolinostat with conventional chemotherapy agents like bendamustine for improved treatment outcomes in lymphoma. []
Lenalidomide
Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in multiple myeloma treatment. Preclinical studies show that ricolinostat synergizes with lenalidomide, enhancing the downregulation of critical myeloma proliferation factors like c-Myc, IRF4, and IZF1/3. [] This synergistic activity translates to promising clinical activity in relapsed and relapsed-refractory multiple myeloma patients treated with ricolinostat, lenalidomide, and dexamethasone. [, ] Importantly, unlike non-selective HDAC inhibitors, ricolinostat avoids cereblon downregulation, a key target of lenalidomide, further enhancing their combined efficacy. []
Relevance: The strong synergistic relationship between ricolinostat and lenalidomide, both in preclinical models and clinical trials, highlights the potential of this combination for treating multiple myeloma. [, ] This synergy stems from their complementary mechanisms of action and ricolinostat's ability to avoid interfering with lenalidomide's target, cereblon.
Pomalidomide
Compound Description: Pomalidomide, similar to lenalidomide, is an IMiD used in treating multiple myeloma. Preclinical studies have shown strong synergistic activity between ricolinostat and pomalidomide against multiple myeloma cells. [] This synergy translates into promising clinical results in relapsed-and-refractory myeloma patients treated with the combination, exhibiting favorable tolerability and activity compared to pomalidomide and dexamethasone alone. []
Relevance: The strong synergistic relationship between ricolinostat and pomalidomide, observed both in preclinical models and early clinical data, reinforces the potential of combining selective HDAC6 inhibitors with IMiDs for treating relapsed-and-refractory multiple myeloma. []
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in multiple myeloma treatment. Preclinical data suggest that the combination of ricolinostat and bortezomib disrupts the aggresome/autophagy pathway, an alternative route for clearing misfolded proteins, leading to enhanced anti-myeloma effects. [] This synergistic interaction translated into clinical activity in relapsed or relapsed and refractory multiple myeloma patients treated with the combination, although diarrhea emerged as a dose-limiting toxicity at higher ricolinostat doses. [, ]
Relevance: The synergistic relationship between ricolinostat and bortezomib in both preclinical models and clinical trials suggests the potential of combining HDAC6 inhibition with proteasome inhibition for treating multiple myeloma. [, ]
Carfilzomib
Compound Description: Carfilzomib, like bortezomib, is a proteasome inhibitor used in treating multiple myeloma. Preclinical studies demonstrate that ricolinostat synergizes with carfilzomib in lymphoma models. [] This synergistic interaction arises from activating cellular stress pathways, increasing DNA damage, promoting G2-M cell cycle arrest, and enhancing mitochondrial injury and apoptosis. []
Relevance: Carfilzomib's synergistic interaction with ricolinostat highlights the potential of combining HDAC6 inhibition with proteasome inhibition, particularly in lymphoma treatment. [] This synergy likely arises from their complementary effects on cellular stress responses and apoptotic pathways.
Topotecan & 9. Etoposide
Compound Description: Topotecan and etoposide are topoisomerase inhibitors, a class of chemotherapy drugs that interfere with DNA replication. In cervical cancer cells, ricolinostat significantly enhanced the antiproliferative activity of both topotecan and etoposide in a concentration-dependent manner. []
Relevance: The synergistic interaction of ricolinostat with topotecan and etoposide suggests its potential as an adjunct therapy to enhance the efficacy of topoisomerase inhibitors in treating cervical cancer. []
Nab-paclitaxel
Compound Description: Nab-paclitaxel is an albumin-bound formulation of the chemotherapy drug paclitaxel, used to treat various cancers, including breast cancer. Preclinical studies have shown synergistic activity between ricolinostat and nab-paclitaxel, possibly due to their combined effects on microtubule stabilization. [] This combination was further explored in a phase Ib clinical trial in patients with metastatic breast cancer, demonstrating safety and tolerability. [, ] While the maximum tolerated dose was not reached, the combination showed promising clinical activity, with the majority of patients achieving stable disease and some exhibiting partial response. [] Notably, patients with high HDAC6 scores, determined by a computational algorithm based on mRNA expression profiling, showed significantly improved progression-free survival compared to those with low HDAC6 scores. []
Relevance: The synergistic preclinical activity and promising clinical results observed with the combination of ricolinostat and nab-paclitaxel, particularly in patients with high HDAC6 scores, support further investigation of this combination for treating breast cancer. [, , ]
ML329
Compound Description: ML329 is a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). [] Like ricolinostat, ML329 significantly reduced the survival and viability of metastatic uveal melanoma (MUM) cells both in vitro and in vivo. []
Relevance: The shared anti-cancer effects of ricolinostat and ML329 in MUM models suggest a potential link between HDAC6 inhibition and attenuation of the MITF signaling pathway as a therapeutic strategy for MUM. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
XL-418 is a selective, orally active small molecule, targeting protein kinase B (PKB or AKT) and ribosomal protein S6 Kinase (p70S6K), with potential antineoplastic activity. XL418 inhibits the activities of PKB and p70S6K, both acting downstream of phosphoinosotide-3 kinase (PI3K). These kinases are often upregulated in a variety of cancers. Inhibition of PKB by this agent will induce apoptosis, while inhibition of p70S6K will result in the inhibition of translation within tumor cells.
The mammalian target of rapamycin (mTOR) is a serine-threonine kinase that is central to two protein complexes, mTORC1 and mTORC2. These complexes are differentially regulated (e.g., only mTORC1 is sensitive to rapamycin) and regulate different pathways. WYE-125132 is an ATP-competitive inhibitor of mTOR (IC50 = 0.19 nM) that inhibits signaling through both mTORC1 and mTORC2.1 It is selective for mTOR over phosphatidylinositol 3-kinase isoforms. WYE-125132 is effective against mTORC1 and mTORC2 in diverse cancer models, both in vitro and in vivo. Oral administration of WYE-125132 alone blocks mTOR signaling and prevents tumor growth in breast, lung, renal, and glioma cancer xenografts in mice, while combination therapy with the VEGF-inhibitor bevacizumab causes complete regression of A498 renal carcinoma tumors. In addition to its applications in cancer, WYE-125132 has been used to delineate novel aspects of mTOR signaling. WYE-125132, also known as WYE-132, is a highly potent, ATP-competitive, and specific mTOR kinase inhibitor (IC: 0.19 +/- 0.07 nmol/L; >5,000-fold selective versus PI3Ks). WYE-132 inhibited mTORC1 and mTORC2 in diverse cancer models in vitro and in vivo. Importantly, consistent with genetic ablation of mTORC2, WYE-132 targeted P-AKT(S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT(T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells.
Vps34-IN1 is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34; IC50 = 25 nM in vitro). It does not significantly inhibit the activity of over 340 additional kinases, including class I and II PI3Ks. Vps34-IN1 dose-dependently inhibits generation of PtdIns-(3)-p, which is essential to the formation and trafficking of endsomes and autophagosomes, without affecting the ability of class I PI3K to regulate Akt. It induces a rapid and pronounced loss of phosphorylation on serum- and glucocorticoid-regulated kinase 3. VPS34-IN1 is a potent and selective Vps34 inhibitor with potential anticancer activity. VPS34-IN1 inhibits Vps34 with 25 nM IC50 in vitro, but does not significantly inhibit the activity of 340 protein kinases or 25 lipid kinases tested that include all isoforms of class I as well as class II PI3Ks. Administration of VPS34-IN1 to cells induces a rapid dose-dependent dispersal of a specific PtdInsP-binding probe from endosome membranes, within 1 min, without affecting the ability of class I PI3K to regulate Akt. Combining class I (GDC-0941) and class III (VPS34-IN1) PI3K inhibitors could be used as a strategy to better analyse the roles and regulation of the elusive class II PI3K.
PIKfyve is a phosphoinositide kinase (PIK) that contains a FYVE-type zinc finger domain, which binds phosphatidylinositol 3-phosphate (PI3P). PIKfyve phosphorylates PI3P to produce PI-(3,5)-P2, which is involved in cellular processes including membrane trafficking and cytoskeletal reorganization. YM-201636 is a cell-permeable and selective inhibitor of PIKfyve (IC50 = 33 nM). It reversibly impairs endosomal trafficking in NIH3T3 cells, mimicking the effect produced by depleting PIKfyve with siRNA. YM-201636 also blocks retroviral exit by budding from cells, apparently by interfering with the endosomal sorting complex required for transport (ESCRT) machinery. In adipocytes, YM-201636 also inhibits basal and insulin-activated 2-deoxyglucose uptake (IC50 = 54 nM). YM201636 is an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, and can also halt glucose entry by insulin in adipocytes. YM201636 almost completely inhibited basal and insulin-activated 2-deoxyglucose uptake at doses as low as 160 nM, with IC=54+/-4 nM for the net insulin response. Insulin-induced GLUT4 translocation was partially inhibited at substantially higher doses, comparable to those required for inhibition of insulin-induced phosphorylation of Akt/PKB. In addition to PIKfyve, YM201636 also completely inhibited insulin-dependent activation of class IA PI 3-kinase.
Potent, ATP-competitive PI3K inhibitor (IC50 values are 5, 16, 44 and 49 nM for PI3Kδ, PI3Kα, PI3Kβ and PI3Kγ respectively). Induces G1-phase arrest but not apoptosis. Shows potent antiproliferative effects. Shows antitumor effects in vivo. Orally active. PI3K Inhibitor ZSTK474 is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G/G arrest, which might contribute to its favorable efficacy in tumor cells. ZSTK-474 is a triamino-1,3,5-triazine that is 1,3,5-triazine in which two of the hydrogens have been replaced by morpholin-4-yl groups while the third hydrogen has been replaced by a 2-(difluoromethyl)benzimidazol-1-yl group. It is an inhibitor of phosphatidylinositol 3-kinase. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a member of morpholines, a member of benzimidazoles, a triamino-1,3,5-triazine and an organofluorine compound. ZSTK474 has been used in trials studying the treatment of Neoplasms.
The heat shock protein 90 (Hsp90) is a molecular chaperone that activates and maintains the biological functioning of several client proteins, many of which are associated with oncogenic signaling pathways. Its activity is driven by ATP and regulated by co-chaperones such as Hsp72. CCT018159 is a 3,4-diaryl pyrazoloresorcinol compound that inhibits the ATPase activity of Hsp90 with IC50 values of 3.2 and 6.6 µM for human Hsp90β and yeast Hsp90, respectively. At concentrations up to 100 µM, CCT018159 does not inhibit human Hsp72 ATPase or topoisomerase II, yet at 50 µM CCT018159 inhibits 13 out of a panel of 20 commonly studied kinases. In human tumor xenografts, such as SKMEL 28 melanoma cells, CCT018159 induces Hsp72 expression and dc-Raf, ERBB2, and Cdk4.1 CCT018159 is a novel inhibitor of heat shock protein (Hsp) 90 with potential anticancer activity. CCT018159 inhibited human HSP90beta with comparable potency to 17-AAG and with similar ATP-competitive kinetics. The mean cellular GI value of CCT018159 across a panel of human cancer cell lines, including melanoma, was 5.3 mumol/L. CCT018159 caused cell cytostasis associated with a G arrest and induced apoptosis. CCT018159 also inhibited key endothelial and tumor cell functions implicated in invasion and angiogenesis.
E7820 is a sulfonamide derivative and an angiogenesis inhibitor that inhibits bFGF- and VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation (IC50s = 0.1 and 0.081 μg/ml, respectively). It inhibits bFGF- and VEGF-stimulated tube formation of HUVECs in a concentration-dependent manner (IC50s = 0.2 and 0.24 μg/ml, respectively). E7820 selectively decreases the surface expression and mRNA levels of integrin α2 over CD31 and VE-cadherin in HUVECs. In vivo, E7820 (200 and 400 mg/kg) reduces tumor growth and inhibits angiogenesis in a WiDr colorectal cancer mouse xenograft model. It also reduces tumor weight in a panel of seven human colon, breast, pancreas, and kidney cancer mouse xenograft models, completely inhibits tumor growth in KP-1 pancreatic and LoVo colon cancer mouse xenograft models, and inhibits tumor growth in KP-1 and COLO 320DM mouse orthotopic transplantation models. E7820 is a small molecule and aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities. E7820 inhibits angiogenesis by suppressing integrin alpha 2, a cell adhesion molecule expressed on endothelial cells. Inhibition of integrin alpha 2 leads to an inhibition of cell-cell interactions, endothelial cell-matrix interactions, vascular endothelial cell proliferation and angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Cilengitide is a cyclic Arg-Gly-Asp peptide with potential antineoplastic activity. Cilengitide binds to and inhibits the activities of the alpha(v)beta(3) and alpha(v)beta(5) integrins, thereby inhibiting endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis.